molecular formula C11H11NO B1397066 3-methyl-2-(1H-pyrrol-1-yl)phenol CAS No. 1346497-81-1

3-methyl-2-(1H-pyrrol-1-yl)phenol

Cat. No. B1397066
M. Wt: 173.21 g/mol
InChI Key: RYIKVHSERXVJRU-UHFFFAOYSA-N
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Description

“3-methyl-2-(1H-pyrrol-1-yl)phenol” is a chemical compound. It is also known as Pyrrothiogatain and is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .


Synthesis Analysis

The synthesis of compounds similar to “3-methyl-2-(1H-pyrrol-1-yl)phenol” has been reported in various studies . For instance, one study reported a one-step synthesis entailing a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate .


Molecular Structure Analysis

The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)phenol” is complex. It contains total 25 bond(s); 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s) and 1 Pyrrole(s) .

Scientific Research Applications

Electropolymerization and Electroreduction Applications

A study by Ait Amer et al. (2019) focused on the electropolymerization of Cu(II)-Schiff base complexes bearing pyrrole moieties for creating modified electrodes. These electrodes showed significant catalytic activity in the electroreduction of acetophenone and carbon dioxide, indicating potential applications in electrochemical sensors and renewable energy technologies (Ait Amer et al., 2019).

Enantioselective Synthesis

Research by Ge et al. (2010) explored the synthesis of chiral aminophenols based on proline, using them in enantioselective addition reactions. This work highlights the utility of pyrrole-containing compounds in asymmetric synthesis, potentially benefiting the production of pharmaceuticals and fine chemicals (Ge et al., 2010).

Antimicrobial Applications

Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. The study demonstrated that these compounds possess significant antibacterial and antifungal effects, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).

Spectroscopic and Theoretical Analysis

Ulaş (2021) conducted a theoretical and experimental investigation of a specific alkylaminophenol compound. The study provided insights into its structural, electronic, and nonlinear optical properties, highlighting the compound's relevance in material science and photonics (Ulaş, 2021).

Fluorescent Chemo-sensing

Rahman et al. (2017) developed salicylaldehyde-based hydrazones that exhibited "turn on" fluorescent responses toward Al3+. This property is particularly useful for the selective detection of aluminum ions in environmental and biological samples, offering a straightforward approach for monitoring metal ions (Rahman et al., 2017).

Electrochromic Applications

Kaya and colleagues (2014) synthesized Schiff base derivatives with pyrrole rings and investigated their oligomers for electrochromic applications. This work emphasizes the potential use of pyrrole-containing compounds in developing smart windows and display technologies (Kaya et al., 2014).

properties

IUPAC Name

3-methyl-2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIKVHSERXVJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(1H-pyrrol-1-yl)phenol

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 2-amino-3-methyl-phenol (2.5 g, 20.3 mmol) and acetic acid (37.5 mL) which provided a very dark solution. Stirring was commenced and the vessel was charged with 2,5-dimethoxytetrahydrofuran (2.6 mL, 20.3 mmol) added neat dropwise over a period of 2 minutes. The dark mixture was then heated at 100° C. for 3 h then 80° C. for 12 hours. The solvent was evaporated under vacuum and the crude residue purified by column chromatography using a gradient of 0.5-50% EtOAc in hexanes to yield 3-methyl-2-(1H-pyrrol-1-yl)phenol (2.9 g, 83%). ESI-MS m/z calc. 173.1. found 174.3 (M+1)+. Retention time: 1.31 minutes (3 min run).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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